Ethyl 2-(1-Hydroxycyclobutyl)propanoate
Description
Ethyl 2-(1-Hydroxycyclobutyl)propanoate is an ester derivative featuring a cyclobutyl ring substituted with a hydroxyl group at the 1-position and a propanoate ester moiety. This compound’s structural uniqueness lies in the strained cyclobutane ring, which influences its reactivity and stability. Cyclobutane derivatives are often explored in medicinal chemistry due to their ability to confer rigidity and modulate pharmacokinetic properties. Potential applications could include pharmaceutical intermediates or agrochemical precursors, though further studies are required to confirm these uses.
Properties
CAS No. |
1132814-61-9 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
ethyl 2-(1-hydroxycyclobutyl)propanoate |
InChI |
InChI=1S/C9H16O3/c1-3-12-8(10)7(2)9(11)5-4-6-9/h7,11H,3-6H2,1-2H3 |
InChI Key |
DVYRIHBTTVITGX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)C1(CCC1)O |
Canonical SMILES |
CCOC(=O)C(C)C1(CCC1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences between Ethyl 2-(1-Hydroxycyclobutyl)propanoate and related ethyl propanoate derivatives:
Key Observations :
- Agrochemical derivatives like fenoxaprop ethyl ester prioritize aromatic/heterocyclic substituents for bioactivity, whereas the target compound’s smaller cyclobutane may favor pharmaceutical applications.
Analysis :
- High yields (>80%) are achievable in cyclobutane and piperidine derivatives via optimized protection strategies.
Insights :
- Agrochemical derivatives prioritize halogenated aromatic systems, whereas the target compound’s hydroxylated cyclobutane may align with drug design for metabolic stability.
Physicochemical Properties
- Solubility : The hydroxycyclobutyl group likely enhances water solubility compared to lipophilic analogs like benzyl-piperidine derivatives.
- Reactivity : The hydroxyl group may render the compound prone to oxidation, unlike stabilized systems like dioxane-containing peroxides.
- Safety: Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate’s ketone groups necessitate stringent handling (e.g., inhalation precautions), whereas the target compound’s hydroxyl group may reduce acute toxicity.
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